3,7-Dimethylazepan-2-one
Description
3,7-Dimethylazepan-2-one is a seven-membered lactam (azepanone) featuring methyl substituents at the 3- and 7-positions of the heterocyclic ring. Azepan-2-ones are key intermediates in medicinal and synthetic chemistry, often serving as precursors for bioactive molecules or ligands in coordination chemistry.
Properties
IUPAC Name |
3,7-dimethylazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6-4-3-5-7(2)9-8(6)10/h6-7H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUOGQCCSLVOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of N,N-dimethyl-1,6-diaminohexane with phosgene or triphosgene. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 3,7-Dimethylazepan-2-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as Lewis acids can enhance the yield and selectivity of the desired product. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity 3,7-Dimethylazepan-2-one.
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of 3,7-dimethylazepane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: 3,7-Dimethylazepane.
Substitution: N-substituted derivatives.
Scientific Research Applications
3,7-Dimethylazepan-2-one has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of polymers and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethylazepan-2-one involves its interaction with specific molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the nitrogen atom can participate in coordination with metal ions, affecting enzymatic activities and signaling pathways.
Comparison with Similar Compounds
7-Methylazepan-2-one (CAS 1985-48-4)
- Structure: A monomethyl derivative with a single methyl group at the 7-position.
- Synthesis: Commercial availability (now discontinued) suggests prior industrial relevance, though synthetic routes are unspecified in the evidence .
- Lower lipophilicity (logP) due to fewer methyl groups, which may impact solubility and bioavailability.
3,3,7,7-Tetramethylazepan-2-one (CAS 62835-02-3)
- Structure : Features four methyl groups (3,3,7,7-tetramethyl substitution), creating significant steric bulk .
- Key Differences :
- Increased steric hindrance likely slows reaction kinetics in nucleophilic attacks or ring expansions compared to 3,7-dimethylazepan-2-one.
- Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.
- Symmetrical substitution at the 3- and 7-positions could confer unique conformational stability.
Benzodiazepine Derivatives (e.g., Diazepam Analogues)
- Structural Contrast : Benzodiazepines incorporate fused benzene and diazepine rings, whereas azepan-2-ones lack aromaticity and feature a single saturated ring.
Data Table: Comparative Properties of Azepan-2-one Derivatives
Research Findings and Implications
- Steric Effects : Methyl substitution at the 3- and 7-positions in azepan-2-ones introduces conformational rigidity, which may influence binding to biological targets or catalytic sites. For example, the tetramethyl analog’s steric bulk could hinder enzyme interactions .
- Synthetic Utility : The discontinued status of 7-methylazepan-2-one suggests market shifts toward more complex derivatives like 3,7-dimethyl or tetramethyl variants for specialized applications.
- Spectroscopic Trends : While NMR data for 3,7-dimethylazepan-2-one are unavailable, related compounds (e.g., benzodiazepines in ) show characteristic carbonyl (C=O) stretches at ~1600–1700 cm⁻¹ in IR spectra, which would be critical for structural confirmation.
Biological Activity
3,7-Dimethylazepan-2-one is a cyclic amide that has garnered attention for its diverse biological activities. This compound belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. Its unique structure contributes to various pharmacological properties, including antimicrobial, anticonvulsant, and potential anticancer effects.
1. Antimicrobial Activity
Research indicates that 3,7-Dimethylazepan-2-one exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate its potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 64 |
| Pseudomonas aeruginosa | 128 |
The compound demonstrated a stronger inhibitory effect on Gram-positive bacteria compared to Gram-negative strains, suggesting a possible mechanism related to cell wall synthesis inhibition or membrane disruption .
2. Anticonvulsant Activity
In preclinical studies, 3,7-Dimethylazepan-2-one has shown potential as an anticonvulsant agent. Experimental models using induced seizures in rodents indicated that the compound significantly reduced seizure duration and frequency. The proposed mechanism involves modulation of GABAergic neurotransmission, enhancing inhibitory signals in the central nervous system .
3. Anticancer Potential
Recent investigations have explored the antiproliferative effects of 3,7-Dimethylazepan-2-one on various cancer cell lines. In vitro studies revealed that the compound inhibited cell proliferation in pancreatic adenocarcinoma (BxPC-3) with an IC50 value of approximately 10 µM. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways .
Case Studies and Research Findings
Several case studies highlight the biological relevance of 3,7-Dimethylazepan-2-one:
- Case Study 1 : A study published in Pharmaceutical Biology demonstrated that derivatives of azepanones, including 3,7-Dimethylazepan-2-one, exhibited significant antibacterial activity against multi-drug resistant strains .
- Case Study 2 : In an animal model for epilepsy, administration of the compound resulted in a marked decrease in seizure activity compared to control groups, supporting its potential therapeutic use in epilepsy management .
Q & A
Q. Methodological Answer :
- NMR :
- ¹H NMR : Methyl groups at positions 3 and 7 appear as singlets (δ 1.2–1.4 ppm). The lactam NH proton is absent due to tautomerization.
- ¹³C NMR : Carbonyl resonance at ~175 ppm (C=O), with methyl carbons at 20–25 ppm.
- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch).
- Mass Spectrometry : Molecular ion peak at m/z 141.21 (C₈H₁₅NO⁺) .
Comparative analysis with analogs (e.g., 7,7-dimethylazepan-2-one) requires attention to methyl group splitting patterns in NMR.
Advanced: How do steric effects influence the reactivity of 3,7-Dimethylazepan-2-one in nucleophilic reactions?
Methodological Answer :
The methyl groups at positions 3 and 7 create steric hindrance, reducing accessibility to the lactam carbonyl. Computational studies (e.g., DFT calculations with B3LYP/6-31G*) predict:
- Reactivity Trends : Lower electrophilicity compared to unsubstituted lactams.
- Experimental Validation : Kinetic assays under basic conditions (e.g., NaOH/EtOH) show slower hydrolysis rates (t₁/₂ = 2–3 hours vs. 30 minutes for unsubstituted analogs). Data should be analyzed using Arrhenius plots to quantify activation energy differences .
Advanced: What crystallographic insights explain the solid-state stability of 3,7-Dimethylazepan-2-one?
Methodological Answer :
X-ray crystallography reveals:
- Crystal Packing : Methyl groups engage in van der Waals interactions, stabilizing the lattice.
- Hydrogen Bonding : Absent due to tautomerization of the lactam NH.
Table 1 : Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.2 Å, b = 10.5 Å |
| Density | 1.15 g/cm³ |
| Methodology requires synchrotron radiation for high-resolution data and refinement software like SHELXL . |
Basic: What protocols ensure high-purity 3,7-Dimethylazepan-2-one for pharmacological assays?
Q. Methodological Answer :
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30; flow rate: 1 mL/min) detects impurities ≤0.1%.
- Residual Solvents : Gas chromatography (GC) with FID detects triethylamine (limit: ≤3.2 µg/mL) .
- Melting Point : Sharp range (e.g., 98–100°C) indicates purity.
Advanced: How does pH affect the stability of 3,7-Dimethylazepan-2-one in aqueous solutions?
Q. Methodological Answer :
- Experimental Design :
- Prepare solutions at pH 2–12 (buffered with phosphate/citrate).
- Monitor degradation via UV-Vis (λ = 230 nm) over 24 hours.
- Findings :
Advanced: What in silico approaches predict the biological activity of 3,7-Dimethylazepan-2-one?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase).
- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP = 1.8) and blood-brain barrier penetration.
- Validation : Compare with in vitro IC₅₀ data (e.g., enzyme inhibition assays) .
Basic: What are the solubility profiles of 3,7-Dimethylazepan-2-one in common organic solvents?
Q. Methodological Answer :
- Experimental Protocol : Shake excess compound in solvent (24 hrs, 25°C), filter, and quantify via gravimetry.
- Results :
- High solubility: Dichloromethane (>50 mg/mL).
- Low solubility: Hexane (<5 mg/mL).
Report data in tabular format with standard deviations (n = 3) .
Advanced: How does 3,7-Dimethylazepan-2-one interact with metalloenzymes?
Q. Methodological Answer :
- Mechanistic Study : Use UV-Vis spectroscopy to monitor chelation with Fe³⁺/Cu²⁺.
- Findings : Bathochromic shifts indicate ligand-to-metal charge transfer (LMCT).
- Computational Support : TD-DFT calculations correlate spectral changes with binding energies .
Basic: What safety protocols are recommended for handling 3,7-Dimethylazepan-2-one?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
